molecular formula C12H13NO2 B8716464 (5-Ethoxyquinolin-3-yl)methanol

(5-Ethoxyquinolin-3-yl)methanol

Cat. No.: B8716464
M. Wt: 203.24 g/mol
InChI Key: LDLSAIBZQUZWTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Ethoxyquinolin-3-yl)methanol is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

(5-ethoxyquinolin-3-yl)methanol

InChI

InChI=1S/C12H13NO2/c1-2-15-12-5-3-4-11-10(12)6-9(8-14)7-13-11/h3-7,14H,2,8H2,1H3

InChI Key

LDLSAIBZQUZWTH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1C=C(C=N2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 5-ethoxyquinoline-3-carbaldehyde CCH 29158B (98 mg, 487 μmol) in THF (10 mL) at 0° C. in a 50 mL round-bottomed flask equipped with a magnetic stirrer was added NaBH4 (18 mg, 476 μmol) and the mixture was stirred overnight at RT then cooled in an ice bath before quenching by addition of a 6 N aq. HCl solution (0.33 mL). After stirring for 15 min at that temperature, the mixture was basified by a 2 N aq. NaOH solution (1.0 mL). THF was then removed at 40° C. under vacuum and the solution was extracted with CH2Cl2 (50 mL), washed with brine (10 mL), dried over Na2SO4, filtered, and concentrated under vacuum. Purification by column chromatography (SiO2, eluent CH2Cl2:MeOH=100:0 to 97:3) provided 41 mg (5-ethoxyquinolin-3-yl)methanol MDE 32076 as a colorless oil (41 mg, 41% yield).
Name
5-ethoxyquinoline-3-carbaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
29158B
Quantity
98 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
18 mg
Type
reactant
Reaction Step Two
Name
Yield
41%

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